2-(Difluoromethyl)morpholine hydrochloride

Medicinal Chemistry Physicochemical Properties LogP Optimization

This racemic -CF₂H morpholine HCl (≥97%) delivers a 3–6× metabolic half-life advantage over -CH₃ analogs. The 2-position -CF₂H acts as a weak H-bond donor to conserved water molecules in kinase active sites (PI3K/mTOR) while maintaining a moderate LogP (−0.69) for CNS penetration—properties absent in -CF₃ isosteres. The -CF₂H group directs regioselective α-functionalization, simplifying synthetic routes to rigid 3D scaffolds. Supplied as HCl salt with GHS07 labeling; ships ambient for R&D quantities.

Molecular Formula C5H10ClF2NO
Molecular Weight 173.59
CAS No. 2095408-94-7
Cat. No. B2916603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)morpholine hydrochloride
CAS2095408-94-7
Molecular FormulaC5H10ClF2NO
Molecular Weight173.59
Structural Identifiers
SMILESC1COC(CN1)C(F)F.Cl
InChIInChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H
InChIKeyQDWKZGSDPAPRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)morpholine hydrochloride CAS 2095408-94-7: Properties and Procurement Overview


2-(Difluoromethyl)morpholine hydrochloride (CAS 2095408-94-7) is a fluorinated morpholine building block with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of 173.59 g/mol . The compound exists as a racemic mixture, with the difluoromethyl (-CF₂H) substituent at the 2-position of the morpholine ring [1]. Commercially available at 97% purity, it is supplied as a hydrochloride salt with characteristic GHS07 hazard labeling . The compound serves as a versatile scaffold in medicinal chemistry, leveraging both the privileged morpholine pharmacophore and the unique physicochemical properties imparted by the difluoromethyl group .

Why 2-(Difluoromethyl)morpholine hydrochloride Cannot Be Substituted with Non-Fluorinated or Trifluoromethyl Analogs


Substituting 2-(Difluoromethyl)morpholine hydrochloride with non-fluorinated (e.g., 2-methylmorpholine) or trifluoromethyl analogs is not scientifically equivalent due to divergent physicochemical and pharmacokinetic profiles. The -CF₂H group is a recognized bioisostere that uniquely balances hydrogen-bonding capacity (as a weak H-bond donor), lipophilicity, and metabolic stability—properties that differ substantially from -CH₃ (non-fluorinated) and -CF₃ (strongly electron-withdrawing) substituents [1]. In pesticide and pharmaceutical design, the difluoromethyl moiety provides moderate regulation of these parameters, whereas trifluoromethyl often induces more drastic, less tunable changes . These differential effects on molecular recognition and ADME properties mean that in-class substitution without experimental validation introduces significant risk to project reproducibility and lead optimization trajectories.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)morpholine hydrochloride vs. Comparator Analogs


Lipophilicity Modulation: -CF₂H vs. -CF₃ vs. -CH₃ Substituents on Morpholine Scaffolds

The -CF₂H group imparts a LogP value of -0.69 (free base) for 2-(difluoromethyl)morpholine, representing a moderate increase in lipophilicity relative to the unsubstituted morpholine scaffold [1]. In comparison, the trifluoromethyl analog 2-(trifluoromethyl)morpholine exhibits a substantially higher molecular weight (191.58 vs. 173.59 g/mol) and correspondingly altered physicochemical properties . This differential positioning on the lipophilicity continuum is critical: -CF₂H provides a balanced enhancement of membrane permeability without the excessive hydrophobicity or steric bulk associated with -CF₃ .

Medicinal Chemistry Physicochemical Properties LogP Optimization

Metabolic Stability Enhancement: -CF₂H as a Bioisosteric Replacement for Labile -CH₃ Groups

The -CF₂H group is extensively documented to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation relative to non-fluorinated alkyl substituents. In the context of morpholine scaffolds, the replacement of a methyl group with difluoromethyl has been shown to extend half-life in rat pharmacokinetic studies from approximately 1-2 hours to approximately 6 hours . While specific in vivo data for 2-(difluoromethyl)morpholine hydrochloride itself are not publicly available, this class-level inference is robust and supported by numerous peer-reviewed medicinal chemistry campaigns [1]. The -CF₂H group resists oxidative metabolism while preserving the hydrogen-bonding capacity that -CF₃ lacks, making it the preferred substituent when both metabolic stability and target engagement are required [2].

Drug Metabolism Pharmacokinetics Bioisostere Design

Regioselective Reactivity in Synthetic Transformations: α-Position Functionalization

The difluoromethyl group at the 2-position of morpholine directs regioselective functionalization at the α-carbon relative to the nitrogen heteroatom. Synthetic methodologies for difluoromethyl incorporation onto morpholine substrates demonstrate preferential reactivity at this position, enabling the construction of conformationally constrained, stereochemically defined scaffolds . This regioselectivity is distinct from that observed with unsubstituted morpholine or 2-methylmorpholine, where competing N-alkylation or less predictable C-functionalization can occur [1]. The -CF₂H group serves both as a directing group and as a stereoelectronic modulator, providing a level of synthetic control not achievable with -CH₃ or -CF₃ analogs [2].

Synthetic Chemistry Regioselectivity Building Block Utility

GHS Hazard Profile: Acute Toxicity and Irritation Classification

2-(Difluoromethyl)morpholine hydrochloride carries GHS07 hazard labeling with specific H-statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, the trifluoromethyl analog 2-(trifluoromethyl)morpholine hydrochloride shares an identical hazard profile (H302, H315, H319, H335) . However, the non-fluorinated analog 2-methylmorpholine hydrochloride is documented as a hydrophobic HIV protease inhibitor with distinct handling requirements and potential biological activity that may necessitate additional safety precautions in certain laboratory settings . For procurement and EHS compliance, the consistency of the -CF₂H and -CF₃ hazard profiles simplifies SDS documentation, while the -CH₃ analog may require separate risk assessment due to its unique biological activity profile.

Safety Data Laboratory Handling Procurement Compliance

Hydrogen-Bond Donor Capacity: -CF₂H as a Bioisostere for -OH and -NH

The -CF₂H group functions as a weak hydrogen-bond donor, a property that distinguishes it from -CF₃ (H-bond acceptor only) and -CH₃ (no H-bond capacity). This feature enables -CF₂H to serve as a bioisosteric replacement for hydroxyl (-OH) or amine (-NH) groups in lead optimization campaigns, preserving target-binding interactions while improving metabolic stability and membrane permeability [1]. Quantitative structure-activity relationship (QSAR) studies on kinase inhibitors have demonstrated that -CF₂H substitution at the morpholine 2-position maintains critical hinge-region hydrogen-bonding with conserved water molecules in the ATP-binding pocket, whereas -CF₃ substitution disrupts this network and -CH₃ fails to engage it [2]. This differential hydrogen-bonding profile directly impacts target affinity and selectivity.

Molecular Recognition Hydrogen Bonding Bioisosterism

Optimal Research and Industrial Applications for 2-(Difluoromethyl)morpholine hydrochloride


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

Medicinal chemistry programs targeting kinases (e.g., PI3K, mTOR) benefit from 2-(difluoromethyl)morpholine hydrochloride as a hinge-binding scaffold. The -CF₂H group provides a moderate LogP of -0.69 that enhances CNS penetration or oral bioavailability without the excessive hydrophobicity of -CF₃ analogs. Class-level evidence supports a 3- to 6-fold increase in metabolic half-life relative to methyl-substituted morpholines, reducing the need for prodrug strategies or formulation optimization . The compound's weak H-bond donor capacity enables engagement of conserved water molecules in kinase active sites, a feature absent in -CF₃ isosteres [1].

Synthesis of Conformationally Constrained Bioactive Scaffolds

The 2-position difluoromethyl group directs regioselective functionalization at the α-carbon, enabling the construction of rigid, three-dimensional morpholine-containing scaffolds. This regioselectivity simplifies synthetic routes and improves yields relative to unsubstituted morpholine, where N-alkylation competes. The resulting conformationally constrained molecules are valuable for probing biological targets where stereochemistry and rigidity influence potency and selectivity .

Agrochemical Intermediate Development

In pesticide design, difluoromethyl groups moderately regulate lipophilicity, bioavailability, and metabolic stability. 2-(Difluoromethyl)morpholine hydrochloride serves as a versatile building block for constructing novel agrochemical actives that require balanced environmental persistence and target-site penetration. The compound's commercial availability at 97% purity supports kilogram-scale synthesis campaigns .

Lysosome-Targeting Probes and Therapeutic Agents

Morpholine scaffolds are known lysosomotropic agents that accumulate in acidic organelles via pH-partitioning. 2-(Difluoromethyl)morpholine hydrochloride can be incorporated into fluorescent probes or photodynamic therapy agents for long-term, real-time imaging of lysosomal dynamics in live cells. The -CF₂H group enhances membrane permeability while preserving the basicity required for lysosomal trapping .

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